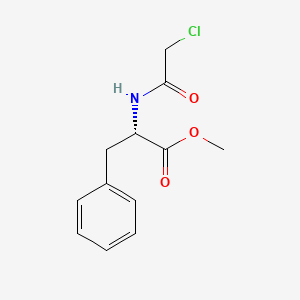

methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate

Description

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is a chiral ester derivative featuring a phenylpropanoate backbone substituted with a 2-chloroacetamido group at the stereogenic C2 position. This compound is synthesized via enantioselective methods, achieving a high yield (98%) and purity (100% by LC-MS) . Key physical properties include a melting point of 41.9–43.2 °C and distinct IR absorption bands for amide N-H (3286 cm⁻¹), ester C=O (1736 cm⁻¹), and aromatic C=C (1545 cm⁻¹) . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors.

Properties

Molecular Formula |

C12H14ClNO3 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

WXAFKBZLGNLNJT-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid, phenylalanine, and methanol.

Formation of Chloroacetamide: 2-chloroacetic acid is reacted with ammonia or an amine to form 2-chloroacetamide.

Coupling Reaction: The chloroacetamide is then coupled with phenylalanine under suitable conditions to form the desired product.

Esterification: Finally, the product is esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution: Formation of substituted amides or thiol derivatives.

Hydrolysis: Formation of 2-(2-chloroacetamido)-3-phenylpropanoic acid.

Reduction: Formation of 2-(2-aminoacetamido)-3-phenylpropanoate.

Scientific Research Applications

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (2S)-2-(2-Chloroacetamido)-3-Phenylpropanoate

This compound differs only in the ester group (tert-butyl instead of methyl). Key distinctions include:

- Synthetic Accessibility : The tert-butyl variant is commercially available (CymitQuimica Ref: 3D-KZA31415) but requires specialized purification (C18 reverse-phase chromatography) , whereas the methyl ester is synthesized with high efficiency (98% yield) using standard solvents like THF .

| Property | Methyl Ester | tert-Butyl Ester |

|---|---|---|

| Yield | 98% | Not reported |

| Purity | 100% (LC-MS) | >95% (Commercial grade) |

| Melting Point | 41.9–43.2 °C | Not reported |

| Commercial Availability | Discontinued | Available |

Methyl (2R)-2-(2-Chloroacetamido)-3-(1H-Indol-3-yl)Propanoate

This enantiomer replaces the phenyl group with an indole moiety and adopts the R-configuration. Structural differences lead to:

- Bioactivity : The indole substituent may enhance binding to tryptophan-dependent enzymes, whereas the phenyl group in the target compound favors interactions with hydrophobic pockets .

- Stereochemical Impact : The S-configuration in the target compound is critical for enantioselective synthesis of diketopiperazines, whereas the R-indole variant has uncharacterized biological roles .

Amide Derivatives

Compounds like (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide () and (S)-2-(2-acetamidoacetamido)-3-phenylpropanamide () share the phenylpropanamide core but lack the ester functionality. Key contrasts include:

- Reactivity : The ester group in the target compound enables facile hydrolysis to carboxylic acids, unlike the stable amide bonds in analogs .

- Applications : Amide derivatives are more suited for protease inhibition, while the chloroacetamido ester is tailored for nucleophilic substitution reactions .

Fluorinated and Cyclic Analogs

Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride () and methyl 1-(methylamino)cyclobutanecarboxylate () exhibit divergent properties:

- Fluorine Substitution : The fluorinated analog shows increased metabolic stability but reduced nucleophilicity compared to the chloroacetamido group .

- Cyclobutane Ring: Cyclic constraints in methyl 1-(methylamino)cyclobutanecarboxylate limit conformational flexibility, contrasting with the planar phenyl group in the target compound .

Biological Activity

Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains an amide functional group and a phenyl ring, which are known to influence its interaction with biological targets.

- Molecular Formula : C12H14ClN1O2

- Molecular Weight : 241.7 g/mol

- Boiling Point : Approximately 175 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloroacetamido group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : Some studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. The phenyl group is thought to play a critical role in these interactions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer proliferation.

- Receptor Modulation : It could act as a modulator of certain receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 200 |

| Compound Treatment | 150 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.